1,8-Phenanthroline, 4-methyl-
CAS No.: 61352-00-9
Cat. No.: VC19512414
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61352-00-9 |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 4-methyl-1,8-phenanthroline |
| Standard InChI | InChI=1S/C13H10N2/c1-9-4-7-15-13-11(9)3-2-10-8-14-6-5-12(10)13/h2-8H,1H3 |
| Standard InChI Key | WELBERVWSIXSKI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC3=C(C2=NC=C1)C=CN=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Methyl-1,10-phenanthroline (C₁₃H₁₀N₂) belongs to the phenanthroline family, featuring a planar tricyclic structure with two pyridine-like nitrogen atoms at positions 1 and 10. The methyl group at position 4 introduces steric and electronic modifications that influence its coordination behavior. X-ray crystallography of related 1,10-phenanthrolines reveals centroid-centroid π-stacking distances of 3.78–3.89 Å, which stabilize molecular packing in the solid state .
Physicochemical Properties
Key properties include:
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Water Solubility: Moderate, facilitating its use in aqueous reactions
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pKa: 5.49±0.10, indicating weak basicity at physiological pH
Synthesis and Functionalization
Lithiation-Alkylation Strategies
4,7-Dimethyl-1,10-phenanthroline serves as a precursor for synthesizing alkylated derivatives. Lithiation at the methyl groups using n-BuLi, followed by quenching with alkyl halides, yields 4,7-dialkylated products in >85% efficiency . For example, reaction with methyl iodide produces 4,7-dimethyl derivatives, while bulkier halides like tert-butyl bromide yield sterically hindered analogs .
Halogenation and Cross-Coupling
4,7-Dichloro-1,10-phenanthrolines, synthesized via phosphoryl chloride treatment of diketone precursors, enable further functionalization. Microwave-assisted nucleophilic substitution with pyrrolidine introduces electron-donating groups, enhancing ligand electron density for catalytic applications .
Coordination Chemistry and Catalytic Applications
Metal Complexation
The nitrogen atoms at positions 1 and 10 act as bidentate ligands, forming stable complexes with transition metals. For instance, lithium complexes of 4-methyl-1,10-phenanthroline exhibit unusual ligand-to-cation ratios (e.g., 2:1 Li⁺:ligand), as confirmed by ¹⁵N CP/MAS NMR . These complexes are redox-active, with cyclic voltammetry showing reversible oxidation waves at +0.78 V vs. Ag/AgCl .
Catalytic Activity
Palladium complexes of methyl-substituted phenanthrolines catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵. The methyl group’s electron-donating effect stabilizes the Pd(0) intermediate, improving catalytic efficiency .
Biomedical Applications
Antiplasmodial Activity
Derivatives such as 6-(3-(dibutylamino)propylamino)-5,6-dihydro-1,10-phenanthroline-5-ol (7b) demonstrate 90.58% suppression of Plasmodium berghei parasitemia at 150 mg/kg/day in mice . Comparative data for key compounds are summarized below:
| Compound | Dose (mg/kg/day) | % Suppression | Mean Survival (days) |
|---|---|---|---|
| 7b | 150 | 90.58 | 22.25 |
| 8b | 15 | 88.32 | 22.00 |
| Chloroquine | 10 | 98.50 | 25.00 |
Data sourced from Peter’s 4-day suppressive test .
Mechanism of Action
The planar phenanthroline scaffold intercalates into parasitic DNA, while the alkylamine side chain disrupts heme detoxification pathways—a dual mechanism that overcomes quinoline resistance .
Spectroscopic and Computational Insights
NMR Characterization
¹H NMR spectra of 4-methyl derivatives show distinct aromatic proton signals:
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8.72 ppm: Broad singlet (H1 and H8)
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8.03 ppm: Doublet (H3)
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7.88 ppm: Doublet (H6)
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV for 4-methyl-1,10-phenanthroline, correlating with its UV-Vis absorption at 265 nm .
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